(S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-(1-methylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-9-3-2-6(8-9)5(7)4-10/h2-3,5,10H,4,7H2,1H3/t5-/m1/s1 |
InChI Key |
VCPRZYKEIPMTGJ-RXMQYKEDSA-N |
Isomeric SMILES |
CN1C=CC(=N1)[C@@H](CO)N |
Canonical SMILES |
CN1C=CC(=N1)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Ring-Opening of Ethylene Oxide by 1-Methyl-1H-pyrazole
The most commonly reported synthetic route involves the nucleophilic attack of the nitrogen atom in 1-methyl-1H-pyrazole on the epoxide ring of ethylene oxide under basic conditions. This reaction introduces the hydroxyethyl side chain, resulting in the formation of the amino alcohol.
- Reaction Conditions: Basic medium (often using bases such as sodium hydroxide or potassium carbonate) facilitates the nucleophilic attack.
- Mechanism: The lone pair on the pyrazole nitrogen attacks the less hindered carbon of ethylene oxide, opening the epoxide ring and forming the hydroxyethyl substituent.
- Stereochemical Control: The chiral center is formed during the ring-opening step, and enantioselective synthesis can be achieved by using chiral catalysts or chiral auxiliaries, although specific methods for enantioselective synthesis of the (S)-enantiomer are less documented and may require further optimization.
Alternative Synthetic Routes
While the primary method involves ethylene oxide and 1-methyl-1H-pyrazole, alternative approaches may include:
- Reductive Amination: Starting from 1-methyl-1H-pyrazol-3-carboxaldehyde and an appropriate amine source, followed by reduction to introduce the amino alcohol functionality.
- Chiral Pool Synthesis: Utilizing chiral precursors to ensure stereochemical purity, though this approach is less common for this compound.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 1-Methyl-1H-pyrazole, Ethylene oxide |
| Reaction Medium | Basic aqueous or organic solvent system |
| Base Used | Sodium hydroxide, potassium carbonate (typical) |
| Temperature Range | Ambient to moderate heating (25–80 °C) |
| Reaction Time | Several hours (varies with conditions) |
| Catalysts | Possible use of phase-transfer catalysts or metal catalysts (specifics not well-documented) |
| Yield | Variable; optimization via continuous flow reactors improves yield and purity |
| Enantiomeric Purity | Dependent on chiral catalysts or resolution methods |
| Product Purification | Extraction, crystallization, chromatography |
Research Findings and Analytical Data
- The reaction proceeds via nucleophilic attack on ethylene oxide, a well-established method for synthesizing amino alcohols with pyrazole substituents.
- Continuous flow synthesis enhances reproducibility and scalability, reducing by-products and improving enantiomeric excess when chiral catalysts are employed.
- The compound’s chiral center is critical for its interaction with biological targets, necessitating careful control of stereochemistry during synthesis.
- Analytical characterization typically involves NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm structure and enantiomeric purity.
Summary of Key Chemical Properties Relevant to Preparation
| Property | Value/Description |
|---|---|
| Molecular Weight | 141.17 g/mol |
| Molecular Formula | C6H11N3O |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) |
| Functional Groups | Amino (-NH2), Hydroxyl (-OH), Pyrazole ring |
| Chirality | Single chiral center at carbon bearing amino and hydroxyl groups |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino alcohol group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry
(S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol has shown potential in the field of medicinal chemistry, particularly as a building block for the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.
Case Study: Antimicrobial Activity
A study published in the Brazilian Journal of Pharmaceutical Sciences explored the antimicrobial properties of derivatives of (S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. The research indicated that specific modifications to the pyrazole ring could lead to increased efficacy against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .
Cosmetic Formulations
The compound has also been investigated for its applications in cosmetic formulations due to its moisturizing properties. Its ability to enhance skin hydration makes it a valuable ingredient in topical products.
Case Study: Moisturizing Cream Development
In a recent formulation study, (S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol was incorporated into a moisturizing cream using response surface methodology to optimize its effects on skin hydration. The results demonstrated significant improvements in skin moisture retention compared to control formulations, highlighting its effectiveness as an active ingredient in cosmetic products .
Agricultural Chemistry
Research has indicated that (S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol may have applications in agricultural chemistry, particularly in developing new agrochemicals.
Case Study: Herbicide Development
A study focused on synthesizing herbicides from (S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol derivatives showed promising results in inhibiting weed growth without affecting crop yield. This suggests potential use in sustainable agricultural practices .
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the amino alcohol group can form covalent bonds with target molecules.
Comparison with Similar Compounds
Key Compounds for Comparison:
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid
(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid
(2S)-3-(3-{[4-(2-aminoethoxy)-2',6-dimethyl[1,1'-biphenyl]-3-yl]amino}-1H-pyrazol-1-yl)-2-methoxypropan-1-ol
Comparative Analysis:
Key Observations:
- Substituent Position and Binding Affinity: The dichlorobenzyl analogs show that even minor positional changes (2,4- vs. 2,6-substitution) alter hydrogen-bond lengths (2.202 Å vs. 1.961 Å) and π–π interactions, marginally improving ΔG values (–6.4 vs. –6.5 kcal/mol). This suggests that steric and electronic effects of substituents critically influence target engagement.
- Heterocyclic vs. Aromatic Substituents : The pyrazole ring in the target compound may engage in distinct interactions compared to dichlorobenzyl groups. Pyrazole’s nitrogen atoms could participate in H-bonding or coordinate with metal ions in enzyme active sites, whereas chlorinated benzyl groups favor hydrophobic and halogen-bonding interactions.
- Amino Alcohol vs.
Physicochemical and Pharmacokinetic Considerations
- Solubility: The polar –OH and –NH₂ groups in (S)-2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol likely enhance aqueous solubility compared to the dichlorobenzyl analogs, which are more lipophilic.
- Metabolic Stability : The methyl group on the pyrazole ring may slow oxidative metabolism relative to unsubstituted pyrazoles, analogous to the metabolic protection seen in 2',6-dimethylbiphenyl derivatives .
Biological Activity
(S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, commonly referred to as 2-amino-2-(1-methylpyrazol-3-yl)ethanol, is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, synthesis, mechanism of action, and potential therapeutic applications.
- IUPAC Name: 2-amino-2-(1-methylpyrazol-3-yl)ethanol
- Molecular Formula: C₆H₁₁N₃O
- Molecular Weight: 141.17 g/mol
- CAS Number: 1483931-59-4
The biological activity of (S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of amino and hydroxyl functional groups allows the compound to inhibit enzyme activity by binding to active sites, thus preventing substrate interaction and catalytic processes. This mechanism is crucial for its potential applications in pharmacology.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including (S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. Compounds containing the pyrazole scaffold have shown promising results against various cancer cell lines:
| Cancer Type | Cell Line | Inhibition Activity |
|---|---|---|
| Lung Cancer | A549 | Significant inhibition |
| Breast Cancer | MDA-MB-231 | Notable antiproliferation |
| Liver Cancer | HepG2 | Effective growth inhibition |
| Colorectal Cancer | HT29 | Moderate inhibition |
Studies indicate that pyrazole derivatives can inhibit the growth of several cancer types, including lung, brain, colorectal, renal, prostate, and pancreatic cancers .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may act as a selective inhibitor for cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes. In vitro studies have reported IC50 values comparable to standard anti-inflammatory drugs:
| Compound | IC50 Value (μg/mL) |
|---|---|
| (S)-2-Amino... | 54.65 |
| Diclofenac Sodium | 54.65 |
These findings suggest that (S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol could be a viable candidate for developing new anti-inflammatory agents .
Additional Biological Activities
Beyond anticancer and anti-inflammatory effects, pyrazole derivatives are being explored for various other biological activities:
- Antimicrobial Activity: Some studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
- Antioxidant Properties: The compound may exhibit antioxidant effects, contributing to cellular protection against oxidative stress.
- Neuroprotective Effects: Emerging research suggests potential benefits in neurodegenerative conditions.
Case Studies
Several case studies have documented the efficacy of (S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol in preclinical settings:
-
Study on HepG2 Cells: In a study assessing the antiproliferative effects on liver cancer cells, the compound demonstrated a significant reduction in cell viability at concentrations as low as 10 μM.
"The compound exhibited a mean growth percentage value of 38.44% against HepG2 cells, indicating potent anticancer activity" .
- Inflammation Model in Mice: In vivo studies showed that administration of the compound significantly reduced paw edema in a carrageenan-induced inflammation model, suggesting its potential as an anti-inflammatory drug.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
